{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol
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Overview
Description
Mechanism of Action
Target of Action
The primary target of {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol is the transmembrane domain of Smoothened . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is essential for the maintenance of intestinal stem cells (ISCs) .
Mode of Action
The compound activates the Hedgehog signaling pathway by binding to the transmembrane domain of Smoothened . This interaction results in the expansion of the ISC pool, leading to an increase in the number of regenerating crypts .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . Activation of this pathway leads to the expansion of the ISC pool, which is crucial for the regeneration of intestinal tissue .
Pharmacokinetics
The compound’s ability to bind to smoothened and activate the hedgehog signaling pathway suggests that it can reach its target effectively .
Result of Action
The activation of the Hedgehog signaling pathway and the subsequent expansion of the ISC pool lead to an increase in the number of regenerating crypts . This can prevent gastrointestinal acute radiation syndrome (GI-ARS), a condition that can occur after exposure to lethal doses of radiation .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, the presence of radiation can trigger GI-ARS, and the compound’s ability to prevent this condition suggests that it can function effectively in such an environment . .
Preparation Methods
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Addition: The piperidine ring can undergo addition reactions with electrophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol include:
{(4-Nitrophenyl)sulfonyl}tryptophan: Another sulfonamide derivative with similar inhibitory properties against viral targets.
4-Nitrobenzenesulfonyl chloride: A precursor used in the synthesis of various sulfonamide compounds.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.
Properties
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c15-9-10-2-1-7-13(8-10)20(18,19)12-5-3-11(4-6-12)14(16)17/h3-6,10,15H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXHJXFPCFAIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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